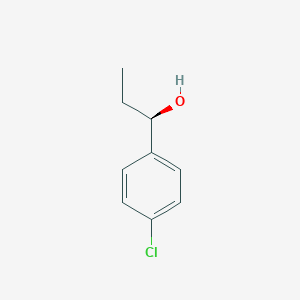

(R)-1-(4-chlorophenyl)-1-propanol

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds related to (R)-1-(4-chlorophenyl)-1-propanol involves various chemical reactions, including condensation, chlorination, and esterification. One such related compound, (1H-1,2,4-Triazol-1-yl) methyl 3-(2,4-dichlorophenyl) propanoate, was synthesized through these reactions, with its structure confirmed via IR, 1H NMR, and X-ray diffraction analyses (Yan Shuang-hu, 2014).

Molecular Structure Analysis

The molecular structure and spectroscopic data of related chlorophenyl compounds have been extensively studied. For example, the molecular structure, FT-IR, and X-ray diffraction studies of (E)-3-(4-Chlorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one provided insights into the vibrational wavenumbers, geometrical parameters, and intermolecular interactions, offering a comprehensive understanding of the molecular framework of such compounds (A. Najiya et al., 2014).

Chemical Reactions and Properties

Chemical reactivity and interactions play a significant role in understanding the behavior of (R)-1-(4-chlorophenyl)-1-propanol and similar molecules. Studies on related compounds have shown a variety of reactions, including hydrogen bonding and hyper-conjugative interactions, which significantly affect their stability and reactivity. The synthesis and characterization of these compounds involve detailed NBO analysis, HOMO-LUMO studies, and molecular electrostatic potential analysis, which help in predicting the chemical behavior (Vishnu A. Adole et al., 2020).

Physical Properties Analysis

The physical properties, such as crystal structure and vibrational spectra, provide vital information about the stability and material characteristics of (R)-1-(4-chlorophenyl)-1-propanol-related compounds. Crystallography studies have revealed the geometric configuration, intermolecular hydrogen bonding, and conformational stability, which are crucial for understanding the physical nature of these compounds (Chao Wu et al., 2015).

Chemical Properties Analysis

Investigating the chemical properties, including reactivity towards different reagents and conditions, is essential for a comprehensive understanding of (R)-1-(4-chlorophenyl)-1-propanol. Research into related molecules has explored their reactivity, synthesis conditions, and the influence of molecular structure on their chemical behavior. Detailed studies have provided insights into their synthesis pathways, reactivity patterns, and the effect of substituents on their overall chemical properties (James E. Johnson et al., 2006).

Applications De Recherche Scientifique

Polychlorinated biphenyls' solubility in water/alcohol mixtures is enhanced by the presence of alcohols like methanol, ethanol, and 1-propanol, which is significant in environmental science and technology (Li & Andren, 1994).

Certain isomers, like the R isomer of 5-(1-(4-isopropoxy)phenyl)ethyl-3-(2-chlorophenyl)-1,3,4-oxadiazol-2(3H)-one, exhibit high ovicidal activity against pests such as Tetranychus urticae, indicating applications in agriculture and pest control (Bosetti et al., 1994).

The synthesis of certain derivatives is crucial in developing potent antihypertensive agents, such as (2S)-2-[(2R)-2-hydroxy-3-[4-(2-methoxyethyl)phenoxy]propyl]amino]-1-butanol (Regla et al., 2008).

Intermediates like 1-chloro-3-(1-naphthyloxy)-2-propanol, derived from similar compounds, are used in synthesizing beta-adrenergic blocking agents and antihypertensive drugs like propranolol and nadoxolol (Kapoor et al., 2003).

(R)-1-(4-chlorophenyl)-1-propanol and its derivatives are used as building blocks for beta-blockers like atenolol, indicating their importance in pharmaceutical development (Lund et al., 2016).

Derivatives like 1-(3-chlorophenyl)-3-(dimethylamino)-1-phenyl-2-propanol hydrochloride show potential antidepressant effects with fewer side effects compared to conventional treatments (Clark et al., 1979).

Propriétés

IUPAC Name |

(1R)-1-(4-chlorophenyl)propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClO/c1-2-9(11)7-3-5-8(10)6-4-7/h3-6,9,11H,2H2,1H3/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXAWBKBMGZKBNN-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=C(C=C1)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C1=CC=C(C=C1)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20435234 | |

| Record name | (R)-1-(4-chlorophenyl)-1-propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20435234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-1-(4-chlorophenyl)-1-propanol | |

CAS RN |

110611-21-7 | |

| Record name | (R)-1-(4-chlorophenyl)-1-propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20435234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Benzo[d]thiazol-6-ylmethanol](/img/structure/B11606.png)

![1-[4-[(Z)-Prop-1-enyl]cyclohex-3-en-1-yl]ethanone](/img/structure/B11611.png)

![Acetamide, N-[5-[bis(2-methoxyethyl)amino]-2-[(5-nitro-2,1-benzisothiazol-3-yl)azo]phenyl]-](/img/structure/B11617.png)